Diethyl (Boc-amino)malonate

Catalog No.
S1484071
CAS No.
102831-44-7
M.F
C12H21NO6
M. Wt
275.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (Boc-amino)malonate

CAS Number

102831-44-7

Product Name

Diethyl (Boc-amino)malonate

IUPAC Name

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C12H21NO6

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)

InChI Key

ULRLHEXGRUWQLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C

Synonyms

Diethyl 2-[N-(tert-Butoxycarbonyl)amino]malonate

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C

Primary Application: Peptide Synthesis

Diethyl (Boc-amino)malonate finds its primary application in peptide synthesis. It serves as a versatile building block for incorporating amino acid units with a protected amine group (Boc or tert-butoxycarbonyl) into peptide chains. The presence of the Boc group ensures temporary protection of the amine functionality, allowing for selective manipulation of other reactive sites during peptide assembly. After the peptide structure is complete, the Boc group can be selectively removed under mild acidic conditions to unveil the free amine, crucial for peptide bond formation and proper peptide function [].

Here's how Diethyl (Boc-amino)malonate is utilized in peptide synthesis:

  • Alkylation: The malonate moiety of Diethyl (Boc-amino)malonate undergoes alkylation with various alkylating agents, introducing a desired amino acid side chain at the alpha carbon position. This creates a new Boc-protected amino acid derivative [].
  • Decarboxylation: Subsequent decarboxylation of the malonate group leads to the formation of a Boc-protected alpha-amino acid, a fundamental building block for peptide chain formation [].

These two steps enable the incorporation of diverse amino acid units into the peptide sequence, allowing for the synthesis of a wide range of peptides with various functionalities and applications.

Additional Applications

While peptide synthesis remains the primary application, Diethyl (Boc-amino)malonate has been explored in other scientific research areas:

  • Synthesis of complex molecules: Its versatility extends beyond peptides, being utilized as a starting material for the synthesis of more complex molecules with specific functionalities, including heterocyclic compounds and natural product analogs [].
  • Asymmetric synthesis: The presence of a chiral center in some forms of Diethyl (Boc-amino)malonate allows for its application in asymmetric synthesis, enabling the creation of enantiopure molecules with desired stereochemistry [].

Diethyl (Boc-amino)malonate is a synthetic molecule containing an amino group protected by a Boc (tert-butoxycarbonyl) group, two ester groups attached to ethyl moieties, and a central malonate core. It serves as a valuable building block for the synthesis of peptides, which are chains of amino acids.

The Boc group acts as a temporary protecting group for the amino functionality, allowing for selective modification at other sites in the molecule during peptide synthesis. Once the peptide chain is assembled, the Boc group can be easily removed under mild acidic conditions to reveal the free amino group necessary for peptide function [].


Molecular Structure Analysis

Diethyl (Boc-amino)malonate possesses a unique structure with several notable features:

  • Central Malonate Core: The core structure consists of a malonate moiety, a three-carbon chain with two carboxylic acid groups. This core provides a reactive framework for introducing different amino acids.
  • Protected Amino Group: The amino group is attached to the malonate core and protected by a Boc group. This bulky group prevents unwanted reactions with the amino group during peptide synthesis.
  • Ester Groups: Two ester groups, linked to ethyl moieties (CH3CH2), are present on the molecule. These ester functionalities play a crucial role in subsequent reactions for peptide chain formation [].

Chemical Reactions Analysis

Diethyl (Boc-amino)malonate is involved in several key reactions in peptide synthesis:

  • Alkylation: The most prominent reaction is alkylation, where an alkyl halide (R-X) reacts with the malonate core's enolized form. This enolate is generated by deprotonation with a strong base. The alkyl group (R) replaces one of the ester groups, introducing a specific amino acid into the molecule []. This process can be repeated to incorporate multiple amino acids, building the peptide chain.

For example, the reaction of diethyl (Boc-glycinyl)malonate (where Gly represents glycine) with methyl iodide (CH3I) yields diethyl (Boc-dipeptidyl)malonate, where the dipeptide unit contains glycine and an additional amino acid derived from the methyl group (often abbreviated as Me) [].

  • Decarboxylation: After chain assembly, the remaining ester group undergoes decarboxylation, releasing CO2 and generating the desired peptide with a free carboxy terminus (C-terminus). This reaction is typically achieved under acidic or basic conditions [].

Physical and Chemical Properties

It exhibits good stability under dry conditions but can hydrolyze (decompose) in the presence of moisture or acids, releasing the corresponding amino acid and malonic acid derivatives [].

Diethyl (Boc-amino)malonate doesn't possess a direct mechanism of action in biological systems. Its primary function lies in organic synthesis, particularly in the controlled formation of peptide chains. The Boc group's temporary protection and the reactivity of the malonate core enable the step-wise incorporation of desired amino acids, ultimately leading to the synthesis of specific peptides with defined sequences.

  • Mild irritant: It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, are essential.
  • Potential allergen: The Boc group might cause allergic reactions in some individuals.

XLogP3

1.7

UNII

7V4Q8E9WWJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102831-44-7

Wikipedia

Diethyl 2-((tert-butoxycarbonyl)amino)malonate

Dates

Modify: 2023-09-20

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